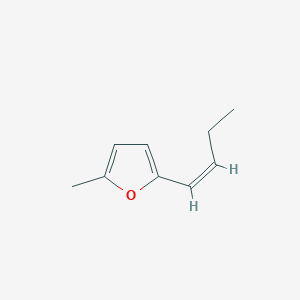
(Z)-2-(But-1-en-1-yl)-5-methylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(But-1-en-1-yl)-5-methylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(But-1-en-1-yl)-5-methylfuran can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with but-1-en-1-yl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the furan ring acts as a nucleophile, attacking the electrophilic carbon of the butenyl halide.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reaction between 2-methylfuran and but-1-en-1-yl halides. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(But-1-en-1-yl)-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for electrophilic substitution.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Saturated butyl derivatives.
Substitution: Halogenated or nitrated furans.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(But-1-en-1-yl)-5-methylfuran has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism by which (Z)-2-(But-1-en-1-yl)-5-methylfuran exerts its effects depends on its interaction with molecular targets. For instance, its antimicrobial activity may involve disrupting microbial cell membranes or interfering with essential enzymatic processes. The compound’s structure allows it to interact with various biological pathways, potentially leading to diverse pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylfuran: Lacks the butenyl group, making it less reactive in certain chemical reactions.
2-Butylfuran: Contains a saturated butyl group instead of the unsaturated butenyl group, affecting its reactivity and applications.
5-Methylfuran: Similar structure but without the butenyl group, leading to different chemical properties.
Uniqueness
(Z)-2-(But-1-en-1-yl)-5-methylfuran’s unique combination of a butenyl group and a methyl group attached to the furan ring gives it distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C9H12O |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
2-[(Z)-but-1-enyl]-5-methylfuran |
InChI |
InChI=1S/C9H12O/c1-3-4-5-9-7-6-8(2)10-9/h4-7H,3H2,1-2H3/b5-4- |
InChI-Schlüssel |
QVVFSGWAESJAFV-PLNGDYQASA-N |
Isomerische SMILES |
CC/C=C\C1=CC=C(O1)C |
Kanonische SMILES |
CCC=CC1=CC=C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


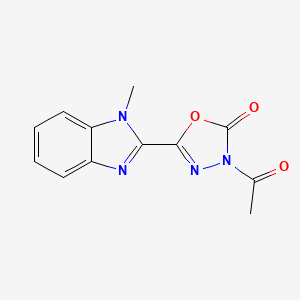
![Ethanone, 1-[4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]-](/img/structure/B12910965.png)
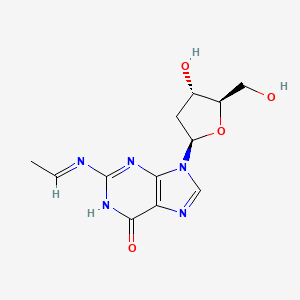
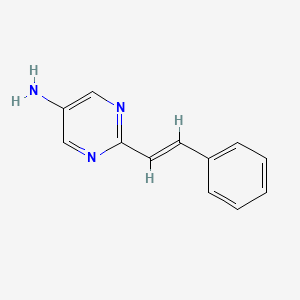
![2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12910979.png)



![2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911009.png)
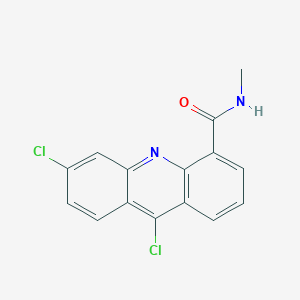

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-](/img/structure/B12911017.png)

![4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12911024.png)
